4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid
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Overview
Description
4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Biological Activities
Caffeic Acid Derivatives from Salvia miltiorrhiza : Caffeic acid derivatives, including compounds structurally related to "4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid," exhibit a wide range of biological activities. These include antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antivirus, and antitumor properties. The structural diversity and pronounced biological activities indicate their potential for new drug discovery (Jiang et al., 2005).
Environmental Impact and Sorption Studies
Sorption to Soil and Minerals : Phenoxy herbicides, structurally related to the compound , show significant sorption to soil, organic matter, and minerals. The sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides. This indicates the environmental fate of such compounds and their potential impact when used as herbicides or in other agricultural applications (Werner et al., 2012).
Pharmacological Properties of Related Phenolic Acids
p-Coumaric Acid and Conjugates : The conjugates of p-coumaric acid, which share a phenolic nature with "this compound," have been studied for their biological activities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, and anti-arthritis activities. The high biological activity but low absorption of its conjugates presents a challenge for therapeutic application, suggesting the need for further research to optimize their use (Pei et al., 2016).
Corrosion Inhibition
Quinoline Derivatives as Corrosion Inhibitors : Quinoline and its derivatives, including compounds with structural similarities to the chemical , are recognized for their anticorrosive properties. They form highly stable chelating complexes with surface metallic atoms, indicating their potential applications in protecting metals against corrosion (Verma et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 3,4-dihydroisoquinolin-1(2H)-one derivatives, which include 4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxo-2-butenoic acid, are often biological membrane systems . These compounds have shown significant antioomycete activity against the phytopathogen Pythium recalcitrans .
Mode of Action
The mode of action of these compounds involves the disruption of the biological membrane systems of the target organisms . This disruption can lead to a variety of downstream effects, including the inhibition of essential biochemical processes within the organism .
Biochemical Pathways
It is known that the disruption of biological membrane systems can affect a wide range of cellular processes, including nutrient uptake, waste excretion, and signal transduction .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain pathogens, such as Pythium recalcitrans . This is achieved through the disruption of the organisms’ biological membrane systems, leading to a breakdown in essential cellular processes .
Properties
IUPAC Name |
(E)-4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6-8H,3,5,9H2,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGATFOXQAAEQZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.